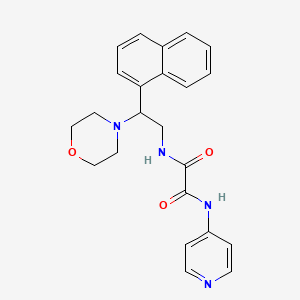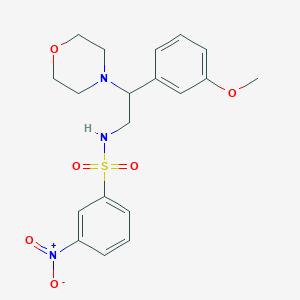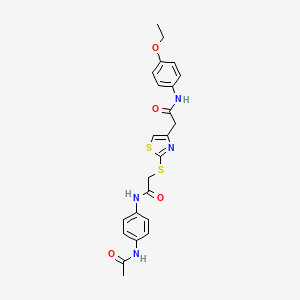
N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
説明
N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, also known as MNO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNO is a small molecule inhibitor of a protein called Bcl-2, which is involved in the regulation of cell death.
作用機序
N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide binds to the BH3-binding groove of Bcl-2, which prevents it from interacting with other proteins involved in cell survival. This leads to the activation of caspases, which are enzymes that cleave proteins and initiate the process of apoptosis. This compound has also been shown to induce autophagy, a process in which cells recycle their own components to maintain homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the overexpression of Bcl-2 in cancer cells, which makes them more sensitive to this compound-induced apoptosis. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.
実験室実験の利点と制限
One of the advantages of using N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide in lab experiments is its high potency and selectivity for Bcl-2. This makes it a valuable tool for studying the role of Bcl-2 in cancer and other diseases. However, this compound has some limitations, such as its poor solubility and stability, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide research, including the development of more stable and soluble analogs, the optimization of dosing regimens, and the evaluation of its efficacy in combination with other drugs. This compound may also have potential applications in other diseases, such as Alzheimer's and Parkinson's, which are characterized by abnormal cell death. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Conclusion:
In conclusion, this compound, or this compound, is a promising small molecule inhibitor of Bcl-2 with potential therapeutic applications in cancer treatment. Its mechanism of action involves the induction of apoptosis and autophagy in cancer cells, while sparing normal cells. Although this compound has some limitations, it is a valuable tool for studying the role of Bcl-2 in cancer and other diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
科学的研究の応用
N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide has been extensively studied for its potential therapeutic applications in cancer treatment. Bcl-2 is overexpressed in many types of cancer cells, which makes it a promising target for cancer therapy. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting Bcl-2. This has led to the development of this compound-based drugs for cancer treatment.
特性
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-N'-pyridin-4-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-22(23(29)26-18-8-10-24-11-9-18)25-16-21(27-12-14-30-15-13-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-11,21H,12-16H2,(H,25,28)(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBQLGQEPCVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3309219.png)
![2-(2-oxo-2-phenylethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3309223.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3309252.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3309274.png)

![N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B3309282.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3309284.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309289.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B3309293.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3309305.png)

